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2-Aminospiro[3.3]heptan-7-ol;hydrochloride

Cat. No.: B2458087
CAS No.: 2408964-24-7
M. Wt: 163.65
InChI Key: FGGOJYSCXBIUDW-UHFFFAOYSA-N
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Description

Significance of Conformationally Restricted Systems in Molecular Design

Conformationally restricted systems are crucial in modern drug design as they reduce the entropic penalty associated with a ligand binding to its target protein. By pre-organizing the molecule into a bioactive conformation, the binding affinity and selectivity can be significantly enhanced. The spiro[3.3]heptane core serves as an excellent example of such a system, providing a rigid framework that limits the number of accessible conformations. This inherent rigidity allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with biological targets.

Unique Structural Features of the Spiro[3.3]heptane Core

The spiro[3.3]heptane scaffold is characterized by two cyclobutane (B1203170) rings fused at a single, central carbon atom, known as the spiro atom. This arrangement forces the two rings into a nearly perpendicular orientation, resulting in a well-defined and rigid three-dimensional structure. This unique geometry makes spiro[3.3]heptane an attractive bioisostere for commonly used six-membered rings like cyclohexane (B81311) and piperidine (B6355638). nih.govuniv.kiev.ua The replacement of these more flexible rings with the spiro[3.3]heptane core can lead to improved metabolic stability and aqueous solubility, key parameters in drug development. univ.kiev.ua

Below is a table summarizing some of the key structural parameters of the spiro[3.3]heptane core.

FeatureDescription
Molecular FormulaC7H12
Molar Mass96.17 g/mol
Core StructureTwo cyclobutane rings sharing a single carbon atom
ConformationRigid, with rings in a nearly perpendicular orientation
Key AdvantageServes as a 3D bioisostere for six-membered rings

Overview of Research Trajectories for 2-Aminospiro[3.3]heptan-7-ol and Related Analogues

Research into spiro[3.3]heptane analogues is a burgeoning field within medicinal chemistry. The synthesis of various functionalized derivatives, including diamines, amino acids, and diols, has been reported. nih.govresearchgate.net These compounds are being explored as building blocks for novel therapeutics targeting a range of diseases. For instance, a patent for pyrimidine (B1678525) and pyridine (B92270) compounds with Bruton's tyrosine kinase (BTK) inhibitory activity includes a derivative, N-((cis)-6-amino-2-hydroxyspiro[3.3]heptan-2-yl)acrylamide, highlighting the potential of this scaffold in the development of kinase inhibitors. google.com The general synthetic strategy often involves the construction of the spirocyclic core followed by the introduction or modification of functional groups. While a dedicated body of literature on the specific synthesis and application of 2-Aminospiro[3.3]heptan-7-ol hydrochloride is not extensive, the research on related analogues provides a strong foundation for its potential utility in drug discovery programs. The development of practical synthetic routes to various substituted spiro[3.3]heptanes continues to be an active area of investigation. chemrxiv.orgchemrxiv.orgchemrxiv.org

The table below lists some of the key research areas for spiro[3.3]heptane analogues.

Research AreaFocusKey Findings
Bioisosteric ReplacementUse of spiro[3.3]heptane as a surrogate for six-membered rings. nih.govchemrxiv.orgCan improve physicochemical properties like metabolic stability and solubility.
Kinase InhibitionIncorporation into molecules targeting kinases like BTK. google.comDemonstrates potential for developing novel cancer and autoimmune disease therapies.
Constrained Amino AcidsSynthesis of spiro[3.3]heptane-based amino acids. nih.govProvides rigid scaffolds for peptidomimetics and probes for biological systems.
Novel Building BlocksDevelopment of synthetic methods for functionalized spiro[3.3]heptanes. researchgate.netExpands the toolbox for medicinal chemists to explore new chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B2458087 2-Aminospiro[3.3]heptan-7-ol;hydrochloride CAS No. 2408964-24-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminospiro[3.3]heptan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-5-3-7(4-5)2-1-6(7)9;/h5-6,9H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGOJYSCXBIUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408964-24-7
Record name 6-aminospiro[3.3]heptan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Synthetic Methodologies for Spiro 3.3 Heptane Amino Alcohol Derivatives

Strategies for Spiro[3.3]heptane Core Construction

The creation of the spiro[3.3]heptane skeleton, a motif of increasing importance in pharmaceutical research, relies on several established and emerging synthetic strategies. nih.gov Classical approaches often involve the formation of the dual cyclobutane (B1203170) system through multi-step sequences. diva-portal.org Key methodologies for building this highly strained carbocyclic framework include [2+2] cycloaddition reactions and sophisticated rearrangement protocols. nih.gov These methods provide pathways to key intermediates like spiro[3.3]heptanones, which can be further elaborated to introduce amino and alcohol functionalities. nih.govnih.gov

[2+2] cycloaddition reactions represent a direct and powerful method for the construction of four-membered rings, making them well-suited for the synthesis of the spiro[3.3]heptane core. diva-portal.orgrsc.org This approach typically involves the reaction of a ketene (B1206846) or a photo-excited alkene with an appropriate cyclobutane-containing substrate. diva-portal.orgrsc.org

One of the classical methods for constructing the spiro[3.3]heptane framework is through the [2+2] cycloaddition of dichloroketene (B1203229) with methylenecyclobutane. nih.govnih.gov Dichloroketene is a highly reactive intermediate that is typically generated in situ due to its tendency to polymerize. diva-portal.org Common methods for its preparation include the dehydrohalogenation of dichloroacetyl chloride using a tertiary amine like triethylamine, or the dehalogenation of trichloroacetyl chloride with activated zinc, often as a zinc-copper couple. diva-portal.org

Table 1: In Situ Generation of Dichloroketene

Precursor Reagent Byproducts Notes
Dichloroacetyl Chloride Triethylamine Triethylammonium chloride Amine can catalyze ketene polymerization. diva-portal.org
Trichloroacetyl Chloride Activated Zinc (Zn-Cu) Zinc Chloride Zinc halide can induce olefin polymerization; additives like POCl₃ can mitigate this. diva-portal.org

Photochemical [2+2] cycloadditions provide an alternative route to the spiro[3.3]heptane skeleton. rsc.org This method involves the excitation of an alkene to its triplet state, which then undergoes cycloaddition with another alkene. researchgate.net This strategy has been successfully employed to create a variety of polysubstituted spiro[3.3]heptane products. rsc.orgresearchgate.net

For instance, visible-light-mediated intermolecular cross-cycloadditions have been developed for exocyclic arylidene oxetanes and simple electron-deficient alkenes. researchgate.net Using an iridium(III) photosensitizer under blue light irradiation, this method provides access to spiro[3.3]heptane motifs under mild conditions. researchgate.net The technique has also been adapted for syntheses on DNA-encoded libraries (DEL), highlighting its utility in modern drug discovery. rsc.org In this context, reactions between various alkenes and coumarin (B35378) or benzofuran (B130515) derivatives have been shown to produce spiro[3.3]heptane products in good yields. rsc.org

Rearrangement reactions offer a powerful alternative for constructing complex and strained molecular architectures like the spiro[3.3]heptane core. These methods often leverage the release of ring strain in a precursor molecule to drive the formation of the desired spirocyclic system.

The Meinwald rearrangement is an acid-catalyzed isomerization of an epoxide to a carbonyl compound. rsc.orgresearchgate.net In the context of spiro[3.3]heptane synthesis, this protocol is applied to spiro-epoxide precursors. nih.govnih.gov A common strategy involves the epoxidation of a cyclopropylidene cyclobutane derivative to form an oxaspiro-intermediate. nih.govnih.gov

Upon treatment with a Lewis acid, this spiro-epoxide undergoes a rearrangement, expanding the three-membered oxirane ring to form the second four-membered ring of the spiro[3.3]heptanone core. nih.govrsc.org This approach has been utilized to synthesize key intermediates such as 5-oxospiro[3.3]heptane-1-carboxylic acids. nih.gov The reaction proceeds through the cleavage of a C-C bond in the cyclopropane (B1198618) ring, driven by the relief of strain and the formation of a stable carbonyl group.

A more recent and highly efficient strategy for the synthesis of spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement. nih.govnih.gov This novel approach begins with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol (a stable equivalent of a highly reactive cyclopropanone). nih.govresearchgate.netnih.gov

The resulting intermediate, a 1-bicyclobutylcyclopropanol, is then exposed to an acid such as methanesulfonic acid (MsOH). nih.gov This triggers a semipinacol rearrangement where the high strain of the bicyclo[1.1.0]butane moiety is released, driving the formation of the spiro[3.3]heptan-1-one core. nih.gov The proposed mechanism involves the initial protonation of the bicyclobutyl group, followed by a nih.govCurrent time information in Le Flore County, US.-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govnih.gov This method is notable for its efficiency, operational simplicity (it can be performed in a telescopic manner), and its ability to produce optically active substituted spiro[3.3]heptan-1-ones when starting from a chiral cyclopropanone (B1606653) equivalent. nih.gov

Table 2: Examples of Strain-Relocating Semipinacol Rearrangement

Bicyclobutane Sulfonyl Group (R in 2) Product (3) Yield (%)
4-MeO-Ph 3a 85
Ph 3b 79
4-CF₃-Ph 3c 71
4-Cl-Ph 3d 74
2,4,6-iPr₃-Ph 3e 65
Cyclohexyl 3f 66
N(Bn)₂ 3g 55
2-Thienyl 3h 80

Data derived from a representative study on the synthesis of spiro[3.3]heptan-1-ones. nih.gov

Alkylation and Related Ring-Forming Reactions

Alkylation reactions provide a powerful tool for the formation of the carbon-carbon bonds necessary to construct the dual cyclobutane rings of the spiro[3.3]heptane core. These methods often involve the use of bifunctional electrophiles and nucleophiles to achieve the desired spirocyclic architecture.

The malonic ester synthesis offers a classic and versatile approach to forming carbon-carbon bonds. In the context of spiro[3.3]heptane synthesis, this method can be adapted to construct the carbocyclic core. The general principle involves the deprotonation of a malonic ester to form a stabilized enolate, which then acts as a nucleophile to displace leaving groups on an alkyl halide. masterorganicchemistry.comchemistrysteps.com

For the synthesis of a spiro[3.3]heptane precursor, a key starting material is often a gem-dihaloalkane, such as 1,1-bis(bromomethyl)cyclobutane. The reaction of diethyl malonate with a strong base, like sodium ethoxide, generates the diethyl malonate anion. This anion can then undergo a double alkylation reaction with the gem-dihaloalkane. The initial alkylation forms a mono-alkylated malonic ester. A second deprotonation at the alpha-carbon, followed by an intramolecular alkylation, leads to the formation of the spiro[3.3]heptane ring system. The resulting spirocyclic diester can then be further manipulated to introduce the desired functional groups.

A similar strategy has been reported for the synthesis of a 6-amino-2-thiaspiro[3.3]heptane hydrochloride, where a dibromide was reacted with malonic ester under basic conditions to yield a cyclobutane diester derivative. researchgate.net

Table 1: Key Reagents in Classical Malonate Alkylation for Spiro[3.3]heptane Synthesis

ReagentRole
Diethyl malonateNucleophilic precursor
Sodium ethoxideBase for enolate formation
1,1-Bis(bromomethyl)cyclobutaneElectrophilic building block

Double alkylation strategies are fundamental to the efficient construction of the spiro[3.3]heptane framework. These methods typically involve the reaction of a bis-nucleophile with a bis-electrophile in a single or sequential process to form the two cyclobutane rings around a central spiro atom.

One prominent example involves the double alkylation of a malonate derivative. In the synthesis of spiro[3.3]heptane-derived glutamate (B1630785) analogs, the assembly of a spirocyclic keto ester was achieved via a double malonate alkylation. nih.gov This approach underscores the utility of malonates as versatile building blocks in the construction of complex spirocyclic systems. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid also employed a strategy where both four-membered rings of the spirocyclic scaffold were constructed by the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov

The general approach for a double alkylation to form a spiro[3.3]heptane core can be conceptualized as follows:

Activation of the Nucleophile : A compound with two acidic protons, such as diethyl malonate, is treated with a base to generate a dianion or to facilitate sequential deprotonation-alkylation steps.

Reaction with a Bis-electrophile : A molecule containing two electrophilic centers, such as 1,3-dibromopropane (B121459) or its derivatives, is introduced.

Intramolecular Cyclization : The initial alkylation is followed by a second, intramolecular alkylation to close the second ring and form the spirocyclic system.

This strategy has been successfully applied to the synthesis of various 2,6-disubstituted spiro[3.3]heptanes. researchgate.net

Advanced Methodologies

To overcome some of the limitations of classical batch synthesis, such as long reaction times and potential side reactions, advanced methodologies like flow chemistry are being increasingly explored for the synthesis of complex molecules, including spiro[3.3]heptanes.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and scalability. scielo.brnih.gov While specific literature detailing the flow synthesis of 2-Aminospiro[3.3]heptan-7-ol is scarce, the application of flow technology to the synthesis of related spirocyclic and heterocyclic compounds demonstrates its potential in this area.

For instance, a robust and mild flow technology-assisted two-step protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.net The synthesis of important API intermediates like glycidol (B123203) and epichlorohydrin (B41342) has also been achieved using multi-step flow systems. uc.pt These examples highlight the capability of flow chemistry to handle reactive intermediates and perform sequential reactions efficiently, which could be advantageous in the multi-step synthesis of functionalized spiro[3.3]heptanes.

The principles of flow chemistry could be applied to the alkylation and functionalization steps in the synthesis of 2-Aminospiro[3.3]heptan-7-ol to potentially improve yields, reduce reaction times, and enhance process safety.

Introduction and Functionalization of Amino and Hydroxyl Moieties

Once the spiro[3.3]heptane core is established, the next critical phase is the introduction of the amino and hydroxyl groups with the correct stereochemistry. This often requires stereoselective synthetic methods to control the spatial arrangement of these functional groups.

Stereoselective Amination and Hydroxylation Protocols

Achieving the desired stereochemistry in the final product is a significant challenge in the synthesis of 2-Aminospiro[3.3]heptan-7-ol. Stereoselective amination and hydroxylation reactions are therefore crucial.

While specific protocols for the 2,7-disubstitution of the spiro[3.3]heptane core are not extensively documented, general methods for the stereoselective functionalization of cyclobutane rings can be extrapolated. The synthesis of chiral malonates via enantioselective phase-transfer catalytic α-alkylation has been reported, which can produce versatile chiral building blocks. frontiersin.org

For the introduction of the amino group, methods such as the Strecker reaction employing chiral amine auxiliaries have been used to install a chiral amino acid moiety in 2,6-substituted spiro[3.3]heptanes. nih.gov Furthermore, the synthesis of all stereoisomers of spiro[3.3]-heptane-1,6-diamines has been reported, demonstrating that stereocontrol in the functionalization of this scaffold is achievable. researchgate.net

The stereoselective hydroxylation of a spiro[3.3]heptane intermediate could potentially be achieved through various methods, including hydroboration-oxidation of a spiro[3.3]heptene precursor or the stereoselective reduction of a corresponding ketone. The synthesis of spiro[3.3]heptan-1-ones has been reported, which could serve as precursors for the introduction of a hydroxyl group. nih.govnih.gov The enzymatic resolution of racemic spiro[3.3]heptane derivatives has also been demonstrated as a method to obtain enantiomerically enriched products.

The development of specific stereoselective amination and hydroxylation protocols for the 2,7-positions of the spiro[3.3]heptane skeleton remains an area of active research, likely involving a multi-step sequence of reactions with careful control of stereochemistry at each stage.

Chiral Auxiliary-Mediated Transformations (e.g., Ellman's Sulfinamide, (R)-α-Phenylglycinol)

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction to favor the formation of one enantiomer or diastereomer over another. In the synthesis of spiro[3.3]heptane amino acid derivatives, which are direct precursors to amino alcohols, auxiliaries like (R)-α-phenylglycinol and Ellman's sulfinamide (tert-butanesulfinamide) have proven effective.

A common strategy involves the Strecker reaction, where a ketone is treated with an amine and a cyanide source to form an α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid. When a chiral amine auxiliary is used, the addition of cyanide occurs diastereoselectively. For instance, the readily accessible (R)-α-phenylglycinol has been employed as a chiral auxiliary in the Strecker reaction to install the amino acid moiety onto spirocyclic keto esters. nih.gov

However, further investigations have shown that Ellman's sulfinamide is often a more advantageous chiral auxiliary for synthesizing enantiopure 1,6-substituted spiro[3.3]heptane derivatives. nih.gov The condensation of Ellman's sulfinamide with spirocyclic ketones forms N-sulfinyl imines. These intermediates are activated towards nucleophilic addition and the bulky tert-butanesulfinyl group effectively directs the approach of the nucleophile, leading to high diastereoselectivity. nih.gov The resulting adducts derived from Ellman's sulfinamide have been found to be more stable and allow for more efficient chromatographic separation of diastereomers compared to those derived from (R)-α-phenylglycinol. nih.gov After separation, the auxiliary can be cleanly removed under mild acidic conditions to yield the desired chiral primary amine.

Table 1: Comparison of Chiral Auxiliaries in Spiro[3.3]heptane Synthesis

Chiral AuxiliaryKey ReactionAdvantagesReported Observations
(R)-α-PhenylglycinolStrecker SynthesisReadily accessible and inexpensive. nih.govresearchgate.netSuccessfully used for 2,6- and 1,6-functionalized spiro[3.3]heptanes. nih.gov
Ellman's Sulfinamide (tert-butanesulfinamide)Strecker Synthesis (via N-sulfinyl imines)Forms more stable adducts; allows for more efficient chromatographic separation. nih.gov Powerful chiral directing group. Considered more beneficial for obtaining enantiopure 1,6-substituted derivatives. nih.gov

Functional Group Interconversion Strategies (e.g., from Ketones, Carboxylic Acids)

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. This approach is crucial for elaborating the spiro[3.3]heptane scaffold and introducing the desired amino alcohol functionality from more accessible precursors like ketones and carboxylic acids. nih.govub.edunumberanalytics.com

From Ketones: Spiro[3.3]heptanones are common intermediates in the synthesis of these scaffolds. nih.gov They can be converted to the corresponding amino alcohols through a two-step process involving the formation of an amine followed by reduction, or directly.

Reductive Amination: A ketone can be reacted with an amine (such as ammonia (B1221849) or benzylamine) to form an imine, which is then reduced in situ to the corresponding amine. Subsequent reduction of other functional groups or deprotection can yield the amino alcohol.

Conversion to Oxime and Reduction: Ketones can be treated with hydroxylamine (B1172632) to form an oxime. The oxime can then be reduced using various reagents, such as Raney nickel, to furnish the primary amine. chemrxiv.org

Reduction to Alcohol: The ketone can first be reduced to a hydroxyl group using hydride reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). chemrxiv.orgresearchgate.net The resulting alcohol can then be converted to a leaving group and substituted with an azide (B81097), which is subsequently reduced to the amine.

From Carboxylic Acids: Spiro[3.3]heptane carboxylic acids are also valuable precursors. nih.gov

Curtius Rearrangement: A carboxylic acid can be converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). researchgate.netsinica.edu.tw The acyl azide then undergoes a thermal or photochemical rearrangement to an isocyanate, which can be hydrolyzed to the primary amine. chemrxiv.org

Amide Formation and Reduction: The carboxylic acid can be converted into an amide, which is then reduced to the amine using strong reducing agents like LiAlH4.

Table 2: Selected Functional Group Interconversion Strategies

Starting MaterialTarget Functional GroupKey Reaction/ReagentsReference
KetoneAmineReductive Amination (e.g., with Benzylamine, H2/Pd) chemrxiv.org
KetoneAlcoholReduction (e.g., LiAlH4, NaBH4) chemrxiv.org
Carboxylic AcidAmineCurtius Rearrangement (via Acyl Azide) chemrxiv.org
Carboxylic AcidAmine (N-Boc protected)Treatment with Diphenylphosphoryl Azide (DPPA) in t-BuOH researchgate.net

Divergent Synthetic Pathways to Regio- and Stereoisomers

A divergent synthetic approach is highly efficient for generating a library of related compounds from a common intermediate. This strategy is particularly valuable for creating a collection of regio- and stereoisomers of spiro[3.3]heptane amino alcohols to explore structure-activity relationships.

A practical divergent synthesis for a library of glutamic acid analogs built on the spiro[3.3]heptane scaffold has been reported. nih.gov The synthesis begins with a common precursor, which is then elaborated through different reaction sequences to access various substitution patterns (topologies). For example, starting from an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative, different key intermediates like 6-oxospiro[3.3]heptane-1-carboxylic acid and diastereomeric 5-oxospiro[3.3]heptane-1-carboxylic acids can be prepared. nih.gov

The construction of the second cyclobutane ring of the spiro-system is achieved through distinct key steps depending on the desired substitution pattern:

[2+2] Cycloaddition: For 1,6-disubstituted derivatives, a [2+2] cycloaddition of dichloroketene with a corresponding alkene is employed to build the core structure. nih.gov

Meinwald Oxirane Rearrangement: For 1,5-disubstituted derivatives, the key step is a Meinwald rearrangement of a substituted 8-oxadispiro[2.0.3.1]octane derivative. nih.gov

Once these racemic spirocyclic ketones are formed, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary is performed. Although this reaction may proceed with only low to moderate diastereoselectivity, the key advantage of this divergent approach is that all resulting stereoisomers can be isolated in pure form via chromatographic separation. nih.gov This strategy allows for the systematic generation of a complete library of regio- and stereoisomers, which is essential for probing the specific spatial requirements of biological targets. nih.govresearchgate.net

Stereochemical Investigations of 2 Aminospiro 3.3 Heptan 7 Ol and Spiro 3.3 Heptane Systems

Principles of Chirality in Spiro[3.3]heptane Frameworks

The spiro[3.3]heptane scaffold serves as a foundational structure for a variety of chiral molecules. Its rigid and perpendicular arrangement of the two rings can lead to multiple elements of chirality, which are discussed in the following subsections.

The central spiro atom, a quaternary carbon, can itself be a stereogenic center. The chirality of this atom depends on the substitution pattern of the two rings. According to IUPAC nomenclature, stereogenic spiro atoms can be classified into two main types: Xabcd and Xabab. libretexts.org

Xabcd Classification : A spiro atom is of the Xabcd type when the four atoms attached to it, considered as pairs from each ring, are all different. This leads to the spiro atom being a traditional chiral center. For a spiro atom to be classified as Xabcd, the sequence of substituents on one ring path must be different from the other, and the two rings must also be different from each other in their substitution patterns when viewed from the spiro center. An example of a compound with a stereogenic spiro atom of the type 'Xabcd' is (1​R)-5'H-spiro[indene-1,2'-(1,3)oxazole]. libretexts.orgechemi.com

Xabab Classification : This classification applies when the spiro atom is surrounded by four atoms arranged as two equivalent pairs, 'a'/'a' and 'b'/'b', where 'a' has a higher priority than 'b' according to CIP rules. libretexts.org In the context of spiro[3.3]heptane, this often occurs when the two cyclobutane (B1203170) rings are identically substituted, but the substitution pattern creates chirality. The two paths around one ring are identical to the two paths around the other. An example is spiro[3.3]hepta-1,5-diene, which contains a stereogenic spiro atom of the 'Xabab' type. libretexts.orgmasterorganicchemistry.com

ClassificationDescriptionExample
XabcdThe four groups attached to the spiro atom are all different.(1​R)-5'H-spiro[indene-1,2'-(1,3)oxazole] libretexts.orgechemi.com
XababThe four groups attached to the spiro atom consist of two equivalent pairs.spiro[3.3]hepta-1,5-diene libretexts.orgmasterorganicchemistry.com

Stereochemical Assignment and Nomenclature

To unambiguously describe the three-dimensional structure of chiral spiro[3.3]heptane derivatives, a systematic nomenclature is employed. The Cahn-Ingold-Prelog (CIP) rules are used to assign R/S descriptors to chiral centers, while M/P descriptors are used for molecules with axial chirality.

The CIP system is a cornerstone of stereochemical nomenclature, allowing for the assignment of absolute configuration to chiral centers. wikipedia.orgqmul.ac.uk

For Stereogenic Spiro Atoms : When the spiro atom is a chiral center (either Xabcd or Xabab type), its configuration is determined by assigning priorities to the four paths originating from it. The two paths in one ring are compared to the two paths in the other. For an 'Xabab' type spiro atom, where there are two pairs of identical groups, temporary descriptors (R₀/S₀) may be assigned to the chiral centers within the rings to break the tie and assign a final R/S configuration to the spiro atom. echemi.comstackexchange.com The group with the higher priority is given precedence, and by viewing the molecule from the side opposite to the lowest priority group, the configuration is assigned as R (rectus, clockwise) or S (sinister, counter-clockwise) based on the arrangement of the remaining three groups. masterorganicchemistry.commyheplus.comvanderbilt.edu

For Chiral Centers in the Rings : For a substituted carbon within one of the cyclobutane rings, the four attached groups are prioritized based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the center is assigned the R configuration; if it is counter-clockwise, it is assigned the S configuration. masterorganicchemistry.commyheplus.com

For molecules exhibiting axial chirality, the M/P nomenclature provides a clear and unambiguous way to describe their stereochemistry. libretexts.org This system is based on the concept of a helix.

To assign the M/P descriptor, one views the molecule along the chiral axis. The priorities of the substituents at the front and back of the axis are determined using the CIP rules. If the path from the highest priority group at the front to the highest priority group at the back traces a clockwise (right-handed) helix, the molecule is assigned the P (plus) descriptor. If the path traces a counter-clockwise (left-handed) helix, it is assigned the M (minus) descriptor. qmul.ac.uk While R/S descriptors are preferred in IUPAC names for axially chiral spiro compounds, M/P descriptors are also commonly used to describe the helical nature of the chirality. libretexts.orgechemi.comstackexchange.com

DescriptorChirality TypeAssignment Principle
R/SCentral Chirality (Stereogenic Spiro Atom and Ring Carbons)Based on the Cahn-Ingold-Prelog priority rules of the four substituents around the chiral center. wikipedia.orgqmul.ac.uk
M/PAxial ChiralityBased on the helical arrangement (clockwise for P, counter-clockwise for M) of prioritized groups when viewed along the chiral axis. qmul.ac.uk

Conformational Analysis of Spiro[3.3]heptane Amino Alcohols

The conformational properties of spiro[3.3]heptane derivatives are largely dictated by the inherent strain and restricted rotation of the fused cyclobutane rings.

The spirocyclic fusion of two cyclobutane rings in the spiro[3.3]heptane scaffold significantly reduces conformational flexibility compared to monosubstituted cyclobutanes. The central spiro-carbon atom acts as a rigid pivot, locking the two rings in a nearly orthogonal orientation. Each cyclobutane ring in the spiro[3.3]heptane system is not planar but adopts a puckered or "butterfly" conformation to alleviate some of the inherent angle and torsional strain. libretexts.orgmasterorganicchemistry.com This puckering is characterized by a dihedral angle, which in substituted spiro[3.3]heptane derivatives has been observed to range from approximately 13° to 29°. nih.gov

Table 1: Comparison of Cyclobutane Ring Puckering in Spiro[3.3]heptane Derivatives

CompoundRing Puckering Dihedral Angle (°)Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane12.9 and 21.2 nih.gov
Diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate (end rings)18.9 and -18.5 nih.gov
Diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate (central ring)29.0 nih.gov

In 2-Aminospiro[3.3]heptan-7-ol, the amino and hydroxyl groups are positioned on opposite cyclobutane rings. Due to the puckered nature of the rings, these substituents can adopt either pseudo-axial or pseudo-equatorial positions. The relative orientation of these functional groups (cis or trans) is determined by their positions relative to the plane of the respective cyclobutane ring.

The fixed, nearly perpendicular arrangement of the two rings in the spiro[3.3]heptane core dictates a specific spatial relationship between substituents on different rings. This can lead to the possibility of intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, depending on the specific stereoisomer. mdpi.com The precise spatial disposition of these functional groups is critical for the molecule's biological activity and physicochemical properties, as it defines the pharmacophore presented to a biological target. The rigid scaffold ensures that the distance and relative orientation between the amino and hydroxyl groups are maintained with minimal conformational ambiguity.

The conformational behavior of the spiro[3.3]heptane system contrasts sharply with that of its monocyclic counterparts, cyclohexane (B81311) and cyclobutane.

Cyclohexane: Cyclohexane exists in a dynamic equilibrium between two chair conformations, which can undergo ring-flipping. Substituents can occupy either axial or equatorial positions, with a strong preference for the sterically less hindered equatorial position. libretexts.org In contrast, the spiro[3.3]heptane framework is conformationally locked, preventing such large-scale conformational changes. This rigidity makes spiro[3.3]heptanes attractive as constrained surrogates for disubstituted cyclohexanes, where they can mimic specific spatial arrangements of functional groups. acs.orgresearchgate.net For instance, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been shown to act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.org

Structural Elucidation through Advanced Spectroscopic and Diffraction Methods

The determination of the precise three-dimensional structure of spiro[3.3]heptane derivatives relies on powerful analytical techniques.

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and diastereomeric structure of chiral molecules like 2-Aminospiro[3.3]heptan-7-ol hydrochloride. acs.org This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. For substituted spiro[3.3]heptanes, X-ray analysis confirms the puckered conformation of the cyclobutane rings and the relative and absolute stereochemistry of the substituents. chemrxiv.orgresearchgate.netresearchgate.net

The determination of the absolute configuration is crucial for understanding the biological activity of chiral compounds. X-ray crystallography of a single enantiomer allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. Several crystal structures of functionalized spiro[3.3]heptane derivatives have been reported, providing valuable insights into the conformational preferences of this ring system. nih.govchemrxiv.org

Table 2: Representative Crystallographic Data for Functionalized Spiro[3.3]heptane Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneTriclinicP1Puckered cyclobutane rings nih.gov
Diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylateTriclinicP1Bow-shaped molecule with puckered rings nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For complex stereochemical analysis, two-dimensional NMR techniques are particularly valuable. 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the relative stereochemistry by identifying protons that are close in space. creative-biostructure.com

Computational and Theoretical Studies on Spiro 3.3 Heptane Amino Alcohol Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and energetic properties of molecules. These methods are essential for predicting the behavior of novel spiro[3.3]heptane derivatives before their synthesis.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For spiro[3.3]heptane amino alcohol systems, both ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are employed due to their favorable balance of accuracy and computational cost. mdpi.comgoogle.com

DFT methods, in particular, are widely used for optimizing the geometry of organic molecules. nih.gov The choice of functional and basis set is critical for obtaining reliable results. nih.gov A common and robust approach involves using a hybrid functional, such as B3LYP or PBE0, which incorporates a portion of exact Hartree-Fock exchange, combined with a Pople-style basis set (e.g., 6-31G(d,p)) or a correlation-consistent basis set (e.g., cc-pVDZ). mdpi.com For greater accuracy, especially for systems involving non-covalent interactions, double-hybrid functionals and larger triple-zeta basis sets (e.g., def2-TZVP) are utilized. google.com Dispersion corrections, such as Grimme's D3(BJ), are also routinely included to accurately model van der Waals forces. google.com

The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy until a stationary point is found. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net

Table 1: Commonly Used DFT Methods for Geometry Optimization of Spirocyclic Systems
Method LevelFunctionalBasis SetKey Features
StandardB3LYP6-31G(d,p)Good balance of speed and accuracy for organic molecules.
IntermediatePBE0-D3(BJ)def2-SVPIncludes dispersion correction; suitable for larger systems.
High AccuracyωB97X-Ddef2-TZVPLong-range corrected functional with dispersion; good for non-covalent interactions.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters. For spiro[3.3]heptane systems, a two-dimensional PES can be generated by varying the puckering coordinates of the two rings. This surface reveals the lowest energy conformations, the energy barriers to conformational changes, and whether the molecule can undergo processes like pseudorotation. High-energy barriers between different puckered states indicate that the scaffold is conformationally restricted, a key feature for its use in drug design. The substitution pattern, such as the placement of amino and hydroxyl groups, will significantly influence the shape of the PES by introducing new steric and electronic interactions.

Vibrational spectroscopy provides a powerful tool for characterizing molecular structure. Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies and intensities associated with a molecule's normal modes. researchgate.net These calculations are typically performed at the same level of theory used for geometry optimization. uni-rostock.de

The calculated harmonic frequencies are often systematically scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations. By comparing the calculated spectra of different low-energy conformers of 2-Aminospiro[3.3]heptan-7-ol, it is possible to identify unique spectral signatures for each conformation. For example, the stretching frequencies of the O-H and N-H groups can be sensitive to intramolecular hydrogen bonding, which is conformation-dependent. This analysis helps in interpreting experimental spectra and provides a detailed picture of the conformational preferences of the molecule in different states (gas, liquid, solid). researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Functional Groups in a Spiro[3.3]heptane Amino Alcohol System
Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
O-H Stretch (Alcohol)3200 - 3600Broad peak; sensitive to hydrogen bonding.
N-H Stretch (Amine)3300 - 3500Can show symmetric and asymmetric stretches.
C-H Stretch (sp³ CH₂)2850 - 3000Characteristic of the aliphatic scaffold.
N-H Bend (Amine)1550 - 1650Scissoring vibration.
C-O Stretch (Alcohol)1050 - 1260Strong intensity in IR spectra.
C-N Stretch (Amine)1000 - 1250Coupled with other modes.

Analysis of Molecular Geometry and Pharmacophoric Features

Beyond energetics, computational studies are vital for characterizing the three-dimensional shape of the spiro[3.3]heptane scaffold and the spatial relationships between its functional groups. This information is critical for designing molecules that can fit into specific biological targets.

Exit Vector Plot (EVP) analysis is a powerful computational tool used to characterize the geometry of disubstituted molecular scaffolds and visualize the chemical space they occupy. researchgate.net In this method, the substituents are represented by exit vectors originating from the scaffold's core atoms. The relative spatial arrangement of these vectors is defined by four key geometric parameters:

r : The distance between the carbon atoms to which the substituents are attached.

φ1 and φ2 : The plane angles between each exit vector and the vector connecting the two attachment points.

θ : The dihedral (torsion) angle describing the out-of-plane twist between the two exit vectors.

For 2,7-disubstituted spiro[3.3]heptanes, EVP analysis reveals a non-collinear and non-planar arrangement of substituents, which is a significant departure from the linear geometry of para-substituted benzene (B151609) rings or the more planar arrangements in cyclohexane (B81311) chairs. chemrxiv.org Studies have shown that for spiro[3.3]heptanes, the dihedral angle |θ| can be around 129-130°, highlighting its distinct three-dimensional nature. chemrxiv.org This unique geometry allows the spiro[3.3]heptane scaffold to present functional groups into regions of chemical space that are inaccessible to flatter aromatic or alicyclic rings, making it a valuable tool for scaffold hopping and exploring new structure-activity relationships. researchgate.netrsc.org

Table 3: Illustrative Exit Vector Plot Parameters for Disubstituted Scaffolds
ScaffoldSubstitution PatternDistance (r) [Å]Dihedral Angle (|θ|) [°]
Benzenepara~4.0~0 - 2
Benzenemeta~3.5~120
Spiro[3.3]heptane2,7-disubstitutedVariable~129 - 130
Spiro[3.3]heptane2,6-disubstitutedVariableVariable

The rigid nature of the spiro[3.3]heptane scaffold fixes the appended functional groups in specific spatial orientations, making it a conformationally restricted system. This is a desirable property in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target. Computational analysis of the distances between key functional groups is essential for understanding how this scaffold can mimic or improve upon existing pharmacophores.

For example, structural analyses of spiro[3.3]heptane-1,6-diamines have shown that they can act as restricted surrogates of disubstituted cyclohexanes. acs.org Specifically, certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can effectively mimic the inter-functional group distances and spatial orientation of cis-1,4-disubstituted cyclohexanes, while other stereoisomers act as surrogates for trans-1,3-disubstituted cyclohexanes. acs.org This type of analysis, applied to 2-Aminospiro[3.3]heptan-7-ol, would involve calculating the distance between the nitrogen of the amino group and the oxygen of the hydroxyl group across all possible stereoisomers. This data provides a rational basis for replacing a more flexible cyclohexane ring in a bioactive molecule with a specific, rigid spiro[3.3]heptane isomer to potentially enhance binding affinity and improve pharmacokinetic properties.

Theoretical Insights into Reactivity and Reaction Mechanisms

Computational and theoretical studies serve as powerful tools to elucidate the intricacies of chemical reactivity and reaction mechanisms that are often challenging to probe through experimental means alone. In the context of spiro[3.3]heptane amino alcohol systems, including 2-Aminospiro[3.3]heptan-7-ol, computational chemistry provides invaluable insights into the formation of the spirocyclic core and the stereochemical outcomes of its functionalization.

Computational Studies of Spiro[3.3]heptane-Forming Reactions

The construction of the spiro[3.3]heptane framework is a cornerstone of the synthesis of 2-Aminospiro[3.3]heptan-7-ol and its derivatives. Theoretical studies have been instrumental in understanding the mechanisms of the key reactions that form this strained bicyclic system. Computational approaches, such as Density Functional Theory (DFT) and other high-level quantum chemical calculations, allow for the detailed examination of reaction pathways, transition states, and intermediate structures.

One area of focus has been the [2+2] cycloaddition reactions used to form the cyclobutane (B1203170) rings inherent to the spiro[3.3]heptane scaffold. For instance, the cycloaddition of dichloroketene (B1203229) with a corresponding alkene is a strategy employed in the synthesis of spiro[3.3]heptane precursors. nih.gov Computational models can predict the activation energies for such reactions, helping to explain observed reaction rates and selectivities. These studies can also reveal the influence of substituents on the cycloaddition's feasibility and stereochemical course.

Another synthetic strategy involves strain-relocating semipinacol rearrangements to furnish the spiro[3.3]heptan-1-one motif. nih.gov In such cases, computational chemistry can model the reaction intermediates, such as the 1-bicyclobutylcyclopropanol, and map the potential energy surface of its rearrangement. nih.gov This allows for the verification of the proposed mechanism, which likely proceeds through the initial protonation of the bicyclobutyl group followed by a Current time information in Le Flore County, US.acs.org-rearrangement of the resulting cyclopropylcarbinyl cation. nih.gov

Furthermore, computational analysis has been applied to understand the reactivity of strained carbene intermediates like spiro[3.3]hept-1-ylidene. acs.org Although not a direct precursor to 2-Aminospiro[3.3]heptan-7-ol, these studies provide fundamental insights into the behavior of the spiro[3.3]heptane core. Calculations of structures, conformations, energies, and strain energies help to explain product selectivities in rearrangements. acs.org For example, computational chemistry can predict that the dual-ringed carbene can exist in several distinct geometric conformations, which influences the selection of transition states for subsequent reactions. acs.org

The table below summarizes key computational findings related to the formation of the spiro[3.3]heptane scaffold.

Reaction TypeComputational MethodKey Insights
[2+2] CycloadditionDFTPrediction of activation energies and influence of substituents on reaction feasibility. nih.gov
Semipinacol RearrangementNot SpecifiedModeling of reaction intermediates and mapping of the potential energy surface to verify the proposed mechanism. nih.gov
Carbene RearrangementNot SpecifiedAssessment of structures, conformations, energies, and strain energies to explain product selectivities. acs.org

Modeling of Stereochemical Induction and Selectivity

The stereochemistry of 2-Aminospiro[3.3]heptan-7-ol is a critical determinant of its biological activity and application. Computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of synthetic steps leading to this and related compounds.

In the synthesis of functionalized spiro[3.3]heptanes, such as glutamic acid analogs built on this scaffold, the modified Strecker reaction is a key step for introducing the amino acid moiety. nih.gov The diastereoselectivity of this reaction, particularly when using chiral auxiliaries like Ellman's sulfinamide, can be rationalized through computational modeling. nih.gov By calculating the energies of the different transition states leading to the various stereoisomers, researchers can predict which diastereomer will be preferentially formed. These models can take into account the steric and electronic interactions between the substrate, reagents, and the chiral auxiliary.

Moreover, theoretical studies can help to understand the conformational preferences of the spiro[3.3]heptane ring system itself. The rigid and well-defined three-dimensional structure of this scaffold is one of its most important features. researchgate.net Computational models can predict the most stable conformations of substituted spiro[3.3]heptanes, which is essential for designing molecules with specific spatial arrangements of functional groups. This understanding of conformational behavior is vital for predicting how these molecules will interact with biological targets.

The table below outlines the application of computational modeling in understanding the stereochemistry of spiro[3.3]heptane derivatives.

Stereochemical AspectComputational ApproachInsights Gained
Diastereoselectivity in Strecker ReactionTransition State Energy CalculationsRationalization of preferential formation of specific diastereomers through analysis of steric and electronic interactions. nih.gov
Conformational PreferencesConformational AnalysisPrediction of the most stable conformations of substituted spiro[3.3]heptanes, aiding in the design of molecules with specific three-dimensional structures. researchgate.net

Research Applications and Utility in Academic Chemical Biology and Organic Synthesis

Spiro[3.3]heptane Amino Alcohols as Rigid Building Blocks

Spiro[3.3]heptane amino alcohols, such as 2-Aminospiro[3.3]heptan-7-ol, serve as rigid scaffolds in organic synthesis. Their constrained bicyclic structure provides a predictable and well-defined spatial arrangement of functional groups (an amino group and a hydroxyl group), which is a highly desirable feature for constructing molecules intended to interact with specific biological targets. researchgate.netresearchgate.net The development of robust synthetic routes has made a wide range of functionalized azaspiro[3.3]heptanes accessible, solidifying their role as important modules in drug design. nih.govcapes.gov.br

The spiro[3.3]heptane framework is increasingly utilized in scaffold-based drug discovery. acs.org Its rigid nature allows for the precise positioning of substituents in three-dimensional space, facilitating the exploration of chemical space beyond the "flatland" of aromatic and acyclic compounds. acs.org This approach aims to improve the physicochemical and pharmacokinetic properties of drug candidates. bldpharm.com The synthesis of diverse spiro[3.3]heptane-derived building blocks, including amino acids, alcohols, and amines, on a gram to multigram scale, has expanded their application in various medicinal chemistry projects. researchgate.netchemrxiv.org These scaffolds are recognized as privileged structures due to their ability to impart favorable properties such as improved metabolic resistance and unique 3D character. researchgate.net The preparation of versatile azaspiro[3.3]heptanes with multiple points for chemical modification allows for their incorporation into a wide array of potential drug candidates. nih.gov

A central advantage of the spiro[3.3]heptane scaffold is the conformational restriction it imposes on a molecule. nih.govresearchgate.net This rigidity reduces the number of possible conformations a ligand can adopt, which can minimize the entropic penalty of binding to a biological target. nih.govnih.gov By "locking" a molecule into a bioactive conformation, conformational restriction can lead to significant improvements in potency and, crucially, target selectivity. researchgate.netnih.govresearchgate.net Forcing a flexible molecule into a more defined shape can enhance molecular recognition by the target receptor and reduce off-target effects, thereby minimizing potential side effects and toxicity. researchgate.netnih.gov

This strategy has been effectively demonstrated in various drug discovery programs. For instance, replacing a flexible piperazine (B1678402) ring in the PARP inhibitor Olaparib with a rigid 2,6-diazaspiro[3.3]heptane moiety resulted in a significant increase in selectivity for the PARP-1 enzyme over other members of the PARP family, which was accompanied by reduced cytotoxicity. bldpharm.comrsc.org This highlights how the predictable vectorization offered by the spiro[3.3]heptane core can lead to more selective target interactions. researchgate.net

FeatureFlexible Ligand (e.g., with Piperazine)Rigid Ligand (e.g., with Diazaspiro[3.3]heptane)Reference
Conformational Freedom HighLow (Restricted) researchgate.netnih.gov
Entropic Cost of Binding HighLow nih.gov
Potential for Potency VariablePotentially Increased nih.gov
Target Selectivity Often LowerPotentially Higher bldpharm.com
Example: Olaparib Analog Original Potency2-fold reduction in potency, but significantly increased selectivity bldpharm.com

Bioisosteric Replacement Strategies in Ligand Design

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound by substituting one functional group or scaffold with another that has similar biological activity but improved physicochemical or pharmacokinetic characteristics. spirochem.com The spiro[3.3]heptane scaffold has emerged as a valuable tool for this purpose, serving as a three-dimensional, saturated bioisostere for various common cyclic and acyclic systems. researchgate.netchemrxiv.orgrsc.org

Spiro[3.3]heptane derivatives have been successfully employed as bioisosteres for several key structural motifs in drug molecules. researchgate.net

Piperazine and Piperidine (B6355638): 2,6-Diazaspiro[3.3]heptane is a well-established bioisostere for piperazine, offering a more rigid and three-dimensional alternative. rsc.org Similarly, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been validated as effective surrogates for piperidine. researchgate.netnih.gov Replacing the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core yielded a new, patent-free analog with high activity. nih.gov

Cyclohexane (B81311): Structural analysis has shown that certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can be considered conformationally restricted surrogates of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexane derivatives. acs.org

Benzene (B151609) Ring: In a significant expansion of its utility, the spiro[3.3]heptane core has been shown to mimic mono-, meta-, and para-substituted phenyl rings, despite having non-collinear exit vectors. researchgate.netchemrxiv.orgnih.gov This replacement of a flat aromatic ring with a saturated, 3D scaffold can improve properties like metabolic stability and solubility while maintaining biological activity. researchgate.netchemrxiv.org

Original ScaffoldSpiro[3.3]heptane BioisostereExample ApplicationReference
Piperazine2,6-Diazaspiro[3.3]heptaneOlaparib Analog bldpharm.comrsc.org
Piperidine1-Azaspiro[3.3]heptane / 2-Azaspiro[3.3]heptaneBupivacaine Analog researchgate.netnih.gov
Cyclohexane (1,4-disubstituted)Spiro[3.3]heptane (1,6-disubstituted)General Drug Design acs.org
Benzene (meta-substituted)Spiro[3.3]heptaneSonidegib Analog nih.gov
Benzene (para-substituted)Spiro[3.3]heptaneBenzocaine Analog chemrxiv.orgnih.gov

The unique, rigid, three-dimensional geometry of the spiro[3.3]heptane scaffold enables medicinal chemists to explore novel areas of chemical space. acs.org The challenges in preparing and diversifying small, saturated rings have historically limited their application. nih.gov However, advances in synthetic chemistry have made complex spirocyclic compounds more accessible, allowing for the creation of DNA-encoded libraries with high sp3-character. nih.gov This "escape from flatland" is a key strategy for improving the clinical success rate of drug candidates by enhancing properties such as solubility and metabolic stability while moving into new, patent-free chemical territory. acs.orgspirochem.com The development of synthetic routes to novel, highly functionalized azaspiro[3.3]heptane building blocks is critical to this effort. acs.orgresearchgate.net

Probing Ligand-Target Interactions and Receptor Topologies

The conformational rigidity of spiro[3.3]heptane derivatives makes them excellent tools for probing the interactions between a ligand and its biological target. nih.gov By using a conformationally restricted ligand, researchers can gain valuable information about the specific three-dimensional shape (topology) of the receptor's binding site. nih.govresearchgate.net If a rigid analog shows high potency, it suggests that its fixed conformation is close to the optimal binding conformation, providing a clear model for the pharmacophore. researchgate.net This approach helps in understanding the thermodynamics of molecular recognition, which is essential for rational, structure-based drug design. researchgate.net The synthesis and biological evaluation of libraries of spiro[3.3]heptane-based compounds, such as analogs of glutamic acid, serve as a practical application of this principle, using these molecules as probes to investigate enzyme activity and binding requirements. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Aminospiro[3.3]heptan-7-ol hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation exposure. Spills should be mechanically collected using inert absorbents and disposed of as hazardous waste. Store in sealed, dry containers away from incompatible substances like strong oxidizers .

Q. How can the purity of 2-Aminospiro[3.3]heptan-7-ol hydrochloride be assessed?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Validate the method using reference standards and spiked recovery experiments. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity by comparing peak assignments to published spectra .

Q. What are the key physicochemical properties of this compound relevant to solubility studies?

  • Methodological Answer : Determine solubility in polar solvents (e.g., water, methanol) using shake-flask methods at 25°C. Measure partition coefficients (logP) via octanol-water partitioning. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases, which impacts formulation strategies .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies using design of experiments (DoE). Test pH ranges (3–9) at 40°C/75% relative humidity over 4 weeks. Analyze degradation products via LC-MS and correlate with Arrhenius kinetics to predict shelf-life. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic changes .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer : Use a crossover study design in rodents to assess bioavailability, half-life, and tissue distribution. Employ LC-MS/MS for plasma quantification. Include negative controls (vehicle) and validate assays using matrix-matched calibration curves. Address interspecies variability by comparing rodent data to in vitro hepatocyte metabolism assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina with crystal structures of target proteins (e.g., GPCRs). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Molecular dynamics simulations (50 ns) can assess stability of ligand-receptor complexes under physiological conditions .

Q. What strategies mitigate batch-to-batch variability in synthetic routes?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pH). Use design of experiments (DoE) to optimize reaction conditions. Characterize impurities via tandem mass spectrometry (MS/MS) and adjust purification protocols (e.g., recrystallization solvents) accordingly .

Contradictions and Resolutions

  • Issue : Discrepancies in reported logP values (e.g., -0.5 vs. 0.2).
    Resolution : Standardize measurement conditions (octanol pre-saturation, temperature control) and validate with multiple analytical batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.